七氯环氧 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

七氯环氧是一种持久性有机污染物,是七氯(一种主要用作杀虫剂的有机氯化合物)的代谢产物。七氯环氧以其在环境中的稳定性和持久性而闻名,使其成为环境和公共健康的重要关注点。 它是一种白色粉末,不易爆炸,毒性高于其母体化合物七氯 .

作用机制

七氯环氧主要通过与中枢神经系统的相互作用发挥其毒性作用。它被细胞色素P450酶代谢,这些酶负责体内解毒作用。 七氯环氧通过增加糖异生酶的活性来改变肝功能,导致从糖原中增加葡萄糖合成 . 该化合物还会导致DNA损伤并破坏细胞过程 .

科学研究应用

七氯环氧因其对环境的影响和毒性而被广泛研究。它的一些科学研究应用包括:

环境科学: 研究白腐真菌和其他微生物对七氯环氧的生物降解,以开发生物修复策略.

毒理学: 研究七氯环氧对各种生物体的毒性作用,包括其作为人类致癌物的潜力.

分析化学: 开发分析方法来检测和量化环境样品中的七氯环氧.

公共卫生: 调查接触七氯环氧以及其在食品和水源中的存在对健康的影响.

生化分析

Cellular Effects

Heptachlor Epoxide A has been shown to have various effects on cells. It has been associated with enlarged livers, damage to liver and kidney tissue, and increased red blood cells in animal studies . It is also known to cause DNA damage .

Molecular Mechanism

The molecular mechanism of Heptachlor Epoxide A involves its interaction with biomolecules at the molecular level. It is known to cause DNA damage, suggesting that it may interact with DNA or associated proteins

Temporal Effects in Laboratory Settings

In laboratory settings, Heptachlor Epoxide A shows changes in its effects over time. It has been found that the compound can still be measured in fatty tissue 3 years after exposure .

Dosage Effects in Animal Models

The effects of Heptachlor Epoxide A vary with different dosages in animal models. High doses have been associated with liver and kidney damage, as well as increased red blood cells .

Metabolic Pathways

Heptachlor Epoxide A is involved in various metabolic pathways. It is metabolized to hydrophilic products via hydrolysis, dechlorination, and hydroxylation

Transport and Distribution

Heptachlor Epoxide A is transported and distributed within cells and tissues. It sticks to soil very strongly and evaporates slowly into the air . It does not dissolve easily in water .

准备方法

七氯环氧不是直接制造的,而是通过细菌和动物对七氯的代谢转化而形成的。 主要的合成途径包括七氯的环氧化,其中七氯与氧气反应生成七氯环氧 . 这种转化可以在环境中发生,特别是在土壤和水中,微生物促进反应 .

化学反应分析

相似化合物的比较

七氯环氧类似于其他有机氯杀虫剂,如氯丹、艾氏剂、狄氏剂和异狄氏剂。这些化合物具有相似的化学结构和性质,包括在环境中的持久性和生物累积的可能性。 七氯环氧的独特之处在于其比其母体化合物七氯毒性更高,稳定性更强 .

类似化合物

- 氯丹

- 艾氏剂

- 狄氏剂

- 异狄氏剂

- 毒杀芬

- 滴滴涕

- 米雷克斯

- 六氯苯

七氯环氧独特的性质及其对环境的重大影响使其成为各个科学领域研究的重要主题。

属性

CAS 编号 |

28044-83-9 |

|---|---|

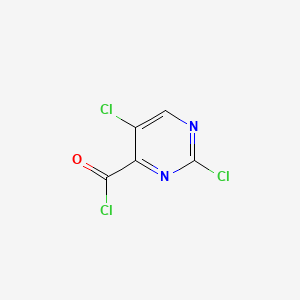

分子式 |

C10H5Cl7O |

分子量 |

389.3 g/mol |

IUPAC 名称 |

(2R,3R,5R,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8?,9?/m0/s1 |

InChI 键 |

ZXFXBSWRVIQKOD-BDMWXGRVSA-N |

手性 SMILES |

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

熔点 |

160-161.5 °C |

物理描述 |

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |

溶解度 |

0.350 PPM IN WATER |

同义词 |

(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-trans-Heptachlor Epoxide; Heptachlor endo-Epoxide; Heptachlor Epoxide A; Heptachlor trans-Oxide; trans-Heptachlor Epoxide; |

产品来源 |

United States |

Q1: What is the molecular formula and weight of Heptachlor Epoxide A?

A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.

Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []

Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?

A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []

Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?

A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []

Q5: What are the known toxicological effects of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []

Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?

A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]

Q7: What is the environmental fate of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]

Q8: Is there evidence of Heptachlor Epoxide A biodegradation?

A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []

Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?

A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.

Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?

A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)